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molecular formula C13H18N2O B7871370 1-(3-Phenylpropyl)piperazin-2-one

1-(3-Phenylpropyl)piperazin-2-one

Cat. No. B7871370
M. Wt: 218.29 g/mol
InChI Key: UDRXVPCLITXTMG-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

Concentrated hydrochloric acid (4.2 ml) was added to 4-tert-butoxycarbonyl-1-(3-phenylpropan-1-yl)-2-oxopiperazine (3.85 g, 12.1 mmol) at room temperature and the mixture was stirred at room temperature for 1 hour. The reaction mixture was basified with 8N-sodium hydroxide and extracted with ethyl acetate. The extract was washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-phenylpropan-1-yl)-2-oxopiperazine as a colorless oil (2.49 g, 94%).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-1-(3-phenylpropan-1-yl)-2-oxopiperazine
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:11](=[O:24])[CH2:10]1)=O)(C)(C)C.[OH-].[Na+]>>[C:18]1([CH2:17][CH2:16][CH2:15][N:12]2[CH2:13][CH2:14][NH:9][CH2:10][C:11]2=[O:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
Cl
Name
4-tert-butoxycarbonyl-1-(3-phenylpropan-1-yl)-2-oxopiperazine
Quantity
3.85 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CCCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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